2,2,5,8-Tetramethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-2-ium
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Overview
Description
2,2,5,8-TETRAMETHYL-1H,3H,4H-PYRIDO[4,3-B]INDOL-2-IUM is a complex organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,8-TETRAMETHYL-1H,3H,4H-PYRIDO[4,3-B]INDOL-2-IUM typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2,2,5,8-TETRAMETHYL-1H,3H,4H-PYRIDO[4,3-B]INDOL-2-IUM undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another, often under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield hydro derivatives .
Scientific Research Applications
2,2,5,8-TETRAMETHYL-1H,3H,4H-PYRIDO[4,3-B]INDOL-2-IUM has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2,2,5,8-TETRAMETHYL-1H,3H,4H-PYRIDO[4,3-B]INDOL-2-IUM involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: Known for its anti-tumor activity.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Uniqueness
2,2,5,8-TETRAMETHYL-1H,3H,4H-PYRIDO[4,3-B]INDOL-2-IUM stands out due to its unique structural features and the specific biological activities it exhibits.
Properties
Molecular Formula |
C15H21N2+ |
---|---|
Molecular Weight |
229.34 g/mol |
IUPAC Name |
2,2,5,8-tetramethyl-3,4-dihydro-1H-pyrido[4,3-b]indol-2-ium |
InChI |
InChI=1S/C15H21N2/c1-11-5-6-14-12(9-11)13-10-17(3,4)8-7-15(13)16(14)2/h5-6,9H,7-8,10H2,1-4H3/q+1 |
InChI Key |
JJVZDCRRLDVAIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2C[N+](CC3)(C)C)C |
Origin of Product |
United States |
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